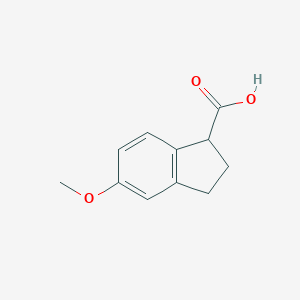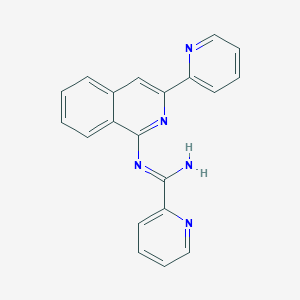
3,3-Dimethylbicylo(3.2.0)hepta-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene is a bicyclic organic compound that is commonly referred to as norcarane. This compound is of significant interest to scientists due to its unique chemical structure and its potential applications in various fields. In 2.0)hepta-1,4-diene, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene is not well understood. However, studies have shown that this compound has a unique chemical structure that allows it to interact with various molecules in the body. It is believed that 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene can interact with receptors in the brain and other organs, leading to various physiological effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene has various biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. It also has antitumor properties, which make it a potential candidate for the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene for lab experiments is its unique chemical structure. This compound can be easily modified to create various derivatives that can be used for different experiments. However, one of the limitations of this compound is its potential toxicity. Studies have shown that high doses of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene can be toxic to cells, which can limit its use in certain experiments.
Orientations Futures
There are various future directions for the study of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene. One potential direction is the development of new derivatives of this compound that can be used for different experiments. Another potential direction is the study of the mechanism of action of this compound to better understand its potential applications in various fields. Additionally, the potential use of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene in the treatment of various diseases, such as cancer and inflammation, should be further explored.
In conclusion, 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene is a unique compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of this compound has the potential to lead to significant advancements in various fields, including organic synthesis, pharmacology, and medicine.
Méthodes De Synthèse
The synthesis of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene can be achieved through several methods. One of the most common methods is through the Diels-Alder reaction between 1,3-butadiene and 2-methylpropene. This reaction results in the formation of a bicyclic compound that can be easily converted to 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene through a series of chemical reactions.
Applications De Recherche Scientifique
3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene has various scientific research applications. One of the most significant applications is in the field of organic synthesis. This compound is used as a starting material for the synthesis of various organic compounds due to its unique chemical structure. It is also used as a building block for the synthesis of complex molecules.
Propriétés
Numéro CAS |
111869-26-2 |
|---|---|
Nom du produit |
3,3-Dimethylbicylo(3.2.0)hepta-1,4-diene |
Formule moléculaire |
C9H12 |
Poids moléculaire |
120.19 g/mol |
Nom IUPAC |
3,3-dimethylbicyclo[3.2.0]hepta-1,4-diene |
InChI |
InChI=1S/C9H12/c1-9(2)5-7-3-4-8(7)6-9/h5-6H,3-4H2,1-2H3 |
Clé InChI |
LCUWWPJEBQOEQH-UHFFFAOYSA-N |
SMILES |
CC1(C=C2CCC2=C1)C |
SMILES canonique |
CC1(C=C2CCC2=C1)C |
Autres numéros CAS |
111869-26-2 |
Synonymes |
3,3-dimethylbicyclo[3.2.0]hepta-1,4-diene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



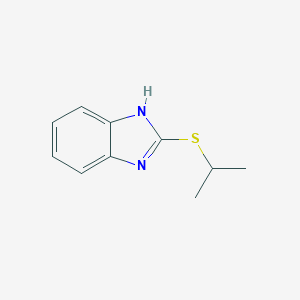
![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)
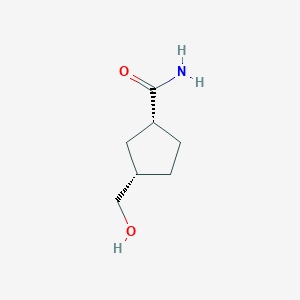

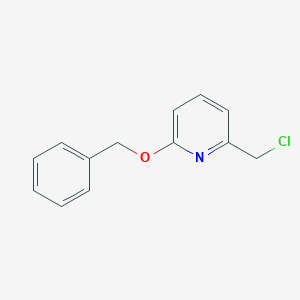
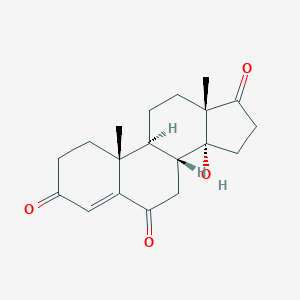
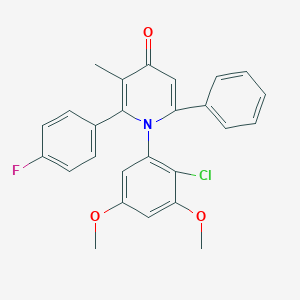
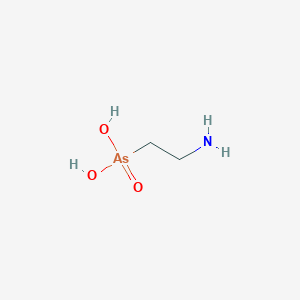
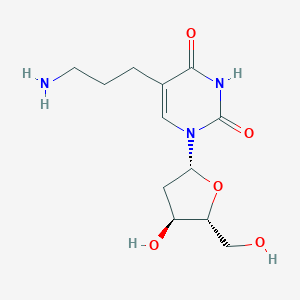
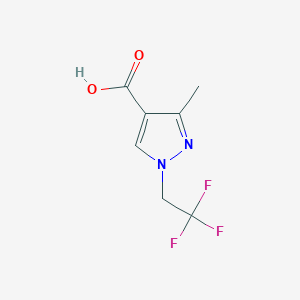
![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)
